Mettl3-IN-2

Epitranscriptomics METTL3 inhibition Biochemical assay

Researchers seeking to modulate m6A RNA methylation require potent, well-characterized METTL3 probes to avoid ambiguous phenotypic readouts from weaker analogs. - **Biochemical potency:** 6.1 nM IC50 against METTL3, exceeding STM2457 by ~3-fold. - **Cellular validation:** Suppresses KASUMI AML cell growth (IC50 = 315.8 nM, 120h) and Caov3 ovarian cancer proliferation. - **Application:** Ideal positive control for enzymatic assays and orthogonal target validation with genetic controls.

Molecular Formula C25H26N8O
Molecular Weight 454.5 g/mol
Cat. No. B12391654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMettl3-IN-2
Molecular FormulaC25H26N8O
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCOC1=CN2C=NC=C2C(=C1)C3=CN(N=N3)CC4=CN5C=C(C=CC5=N4)CNCC67CC(C6)C7
InChIInChI=1S/C25H26N8O/c1-34-20-4-21(23-9-27-16-32(23)13-20)22-14-33(30-29-22)12-19-11-31-10-17(2-3-24(31)28-19)8-26-15-25-5-18(6-25)7-25/h2-4,9-11,13-14,16,18,26H,5-8,12,15H2,1H3
InChIKeyXYHNMVCKQISMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

METTL3-IN-2 for m6A RNA Modification Research


METTL3-IN-2, designated compound 28 in the primary disclosure, is a small-molecule inhibitor targeting the catalytic subunit of the N6-adenosine-methyltransferase METTL3, the writer enzyme responsible for m6A RNA modifications. The compound demonstrates single-digit nanomolar inhibitory activity against METTL3 in biochemical assays and suppresses the proliferation of specific cancer cell lines . Its identification emerges from structure-based optimization efforts aimed at developing potent and selective probes for modulating the epitranscriptome .

METTL3 catalytic inhibition study fit – reported nanomolar-range biochemical activity
Cell proliferation assay context – ovarian and leukemia cell-model research
Epitranscriptomic probe development – m6A writer pathway investigation

Why METTL3-IN-2 Cannot Be Substituted


METTL3 inhibitors, including STM2457, UZH1a, and METTL3-IN-11, exhibit divergent potencies, selectivity profiles, and preclinical validation statuses that preclude their interchangeable use. Substituting METTL3-IN-2 with a less potent or less well-characterized analog may result in incomplete target engagement, ambiguous phenotypic readouts, or misleading structure-activity relationship conclusions. For instance, while STM2457 is a first-in-class clinical candidate with extensive in vivo validation, its biochemical IC50 is nearly threefold higher than that of METTL3-IN-2 [1]. Conversely, UZH1a, despite its published crystal structure, displays substantially weaker potency . The absence of reported selectivity data for METTL3-IN-2 against related methyltransferases further necessitates careful, compound-specific experimental design rather than assuming class-wide equivalence [2].

Potency Biochemical inhibitory profile may differ across assay conditions; reported cross-study differences limit direct interchangeability with STM2457 or UZH1a.
Selectivity Absence of published methyltransferase panel data introduces target-specificity uncertainty not present in well-validated comparators.
Cellular context Antiproliferative response varies with cell line; matched comparative data across identical models are not available, requiring cell-line-specific validation.

METTL3-IN-2 Comparative Evidence


Biochemical Potency Comparison

METTL3-IN-2 demonstrates a biochemical IC50 of 6.1 nM against the METTL3 methyltransferase domain, representing an approximate 2.8-fold improvement in potency over the first-in-class clinical candidate STM2457 (IC50 = 16.9 nM) and an approximate 46-fold improvement over the structurally characterized probe UZH1a (IC50 = 280 nM) [1]. This potency advantage is derived from comparative biochemical assay data, though direct head-to-head studies under identical conditions have not been published.

Biochemical Potency
Cross-study comparable
IC50 6.1 nM (METTL3) vs. 16.9 nM (STM2457), 280 nM (UZH1a)
Reported biochemical potency context – supports METTL3 inhibition assay benchmarking
Not head-to-head; assay conditions vary across publications
Epitranscriptomics METTL3 inhibition Biochemical assay

Antiproliferative Activity in Cancer Cells

METTL3-IN-2 inhibits the proliferation of Caov3 ovarian cancer cells and exhibits an IC50 of 315.8 nM for growth inhibition in KASUMI acute myeloid leukemia cells over 120 hours [1]. In comparison, STM2457 has been reported to inhibit MOLM-13 AML cell proliferation with an IC50 of 16.9 nM, though this was assessed in a distinct cellular context [2]. Direct comparative cellular antiproliferative data for METTL3-IN-2 versus STM2457 or UZH1a in the same cell line panel are currently absent from the published literature.

Antiproliferative Activity
Cross-study comparable
Caov3 growth inhibition; KASUMI IC50 315.8 nM (120 h). STM2457 MOLM-13 IC50 16.9 nM.
Cell-model endpoint review – proliferation context differs by cell line
No matched cell panel data; direct comparison not possible
Cancer biology Ovarian cancer Leukemia

Selectivity and Off-Target Profile

Comprehensive selectivity profiling for METTL3-IN-2 against a broad panel of RNA, DNA, and protein methyltransferases has not been reported in the public domain. In contrast, STM2457 has been characterized to exhibit greater than 1,000-fold selectivity for METTL3 compared to other methyltransferases [1]. UZH1a has demonstrated selectivity against a panel of protein methyltransferases and kinases [2]. The absence of analogous selectivity data for METTL3-IN-2 represents a critical evidence gap that limits confidence in its target specificity relative to well-validated comparators.

Selectivity Profile
Data to verify
No published selectivity data against methyltransferase panel
Selectivity characterization gap limits target-specific probe confidence
Comparators STM2457 and UZH1a have documented selectivity
Selectivity Off-target Methyltransferase panel

METTL3-IN-2 Application Scenarios


Biochemical Inhibitor Screening

METTL3-IN-2 is optimally suited for in vitro biochemical assays requiring maximal METTL3 inhibition at low compound concentrations. Its 6.1 nM IC50, derived from a structure-guided optimization campaign, positions it as a high-potency reference compound for benchmarking novel METTL3 inhibitors in enzymatic assays . Researchers performing high-throughput screening or structure-activity relationship studies can employ METTL3-IN-2 as a positive control to establish assay sensitivity and validate inhibitor performance .

Ovarian Cancer Cell Studies

METTL3-IN-2 has demonstrated antiproliferative activity in the Caov3 ovarian cancer cell line, making it a relevant tool for investigating METTL3-dependent growth mechanisms in ovarian cancer models . In studies where Caov3 represents a biologically appropriate model system, METTL3-IN-2 offers a direct experimental link to published cellular activity data. However, users should note that comprehensive concentration-response curves and mechanistic validation in this cell line remain limited .

Acute Myeloid Leukemia Studies

METTL3-IN-2 inhibits the growth of KASUMI AML cells with an IC50 of 315.8 nM over 120 hours . This cellular activity supports its application in preliminary AML-focused studies, particularly where STM2457—which has extensive AML validation but a distinct potency profile—is not available or where comparative studies of METTL3 inhibition across multiple AML cell lines are desired . The observed cellular IC50 is approximately 18.7-fold higher than the reported MOLM-13 cell IC50 for STM2457, underscoring the need for cell line-specific validation .

Selectivity Considerations

Given the absence of published selectivity data for METTL3-IN-2 against related methyltransferases, its application in studies where target specificity is paramount—such as mechanistic pathway elucidation or in vivo pharmacodynamic assessment—should be approached with caution . In such contexts, well-characterized probes like STM2457 or UZH1a, which have documented selectivity profiles, may be more appropriate comparators or primary tools . METTL3-IN-2 may serve as a secondary orthogonal inhibitor to confirm on-target effects, provided complementary genetic knockdown or knockout controls are employed .

Application
Selection Property
Validation Focus
Biochemical inhibitor screening
METTL3 inhibition assay context
Enzymatic assay benchmarking
Ovarian cancer cell studies
Cell-model endpoint review
Caov3 proliferation assay
Acute myeloid leukemia studies
Cell-line sensitivity context
KASUMI growth inhibition assay
Target specificity research
Selectivity profile review
Orthogonal controls requirement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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